molecular formula C9H12FNS B8705432 (2-[(4-FLUOROPHENYL)SULFANYL]ETHYL)(METHYL)AMINE

(2-[(4-FLUOROPHENYL)SULFANYL]ETHYL)(METHYL)AMINE

Cat. No.: B8705432
M. Wt: 185.26 g/mol
InChI Key: WYEPZMNWJZVLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine is a chemical compound with the molecular formula C9H12FNS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl ethyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine typically involves the reaction of 4-fluorothiophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

(2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfanyl and methylamine groups contribute to its overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine: Similar structure but with a chlorine atom instead of fluorine.

    (2-[(4-Bromophenyl)sulfanyl]ethyl)(methyl)amine: Similar structure but with a bromine atom instead of fluorine.

    (2-[(4-Methylphenyl)sulfanyl]ethyl)(methyl)amine: Similar structure but with a methyl group instead of fluorine

Uniqueness

The presence of the fluorine atom in (2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine imparts unique properties, such as increased electronegativity and lipophilicity, which can enhance its biological activity and binding affinity compared to its analogs. These properties make it a valuable compound in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C9H12FNS

Molecular Weight

185.26 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-methylethanamine

InChI

InChI=1S/C9H12FNS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3

InChI Key

WYEPZMNWJZVLJV-UHFFFAOYSA-N

Canonical SMILES

CNCCSC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reflux a mixture of (2-bromoethyl)methylamine hydrobromic acid salt (500 mg, 2.28 mmol), 4-fluorobenzenethiol (0.243 mL, 2.28 mmol), and potassium t-butoxide (512 mg, 4.56 mmol) in acetonitrile (10 mL) for 17 hours. Remove the solvent under vacuum and dissolve the residue in ether and 5 N sodium hydroxide solution. Extract the organic layer with 1 N hydrochloric acid solution. Neutralize the acidic aqueous layer with 5 N sodium hydroxide solution and extract twice with ether. Dry the combined ether extracts over magnesium sulfate and reduce under vacuum to give 260 mg of the titled compound as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.243 mL
Type
reactant
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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